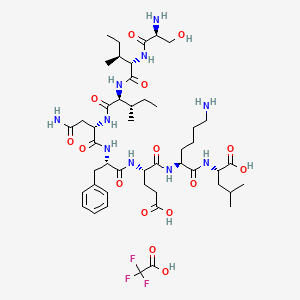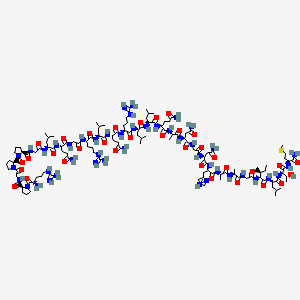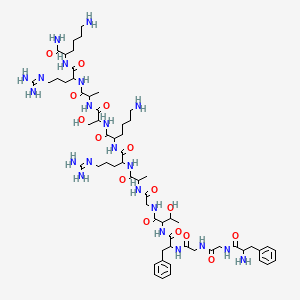
Hemokinin 1 (mouse)
Overview
Description
Hemokinin 1 (HK-1) is a tachykinin peptide that plays a role in various physiological processes. It shares functional and immunological similarities with substance P (SP) , another tachykinin peptide encoded by the Tac1 gene. HK-1 is involved in immune cell development and inflammation, but its function in pain modulation has garnered significant interest .
Molecular Structure Analysis
HK-1’s molecular structure consists of a chain of amino acids. It acts primarily through the NK1 tachykinin receptor , but intriguingly, some of its effects are mediated by an as-yet-unidentified target. The precise conformation and interactions of HK-1 with its receptor remain areas of active investigation .
Physical And Chemical Properties Analysis
Scientific Research Applications
Cardiovascular Effects
- Hemokinin 1 in rats and mice, when intravenously administered, can lower systemic arterial pressure in a dose-dependent manner. This effect is significantly blocked by both a selective tachykinin NK1 receptor antagonist and a nitric oxide synthase inhibitor, but is not affected by bilateral vagotomy or the muscarinic receptor blocker atropine. This suggests that hemokinin 1's cardiovascular effects are primarily mediated through endothelial tachykinin NK1 receptors and nitric oxide, independent of vagal components (Fu, Kong, Long, Chen, & Wang, 2007).
Vasodilation Mechanisms
- Rat/mouse hemokinin-1 induces endothelium-dependent vasodilation in porcine coronary arteries by activating endothelial tachykinin NK1 receptors. This vasodilation involves two components: endothelium-derived hyperpolarizing factor (EDHF) and nitric oxide (NO). Specific antagonists of Ca(2+)-activated K(+) channels did not inhibit this vasodilation, suggesting a distinct mechanism from substance P-induced vasodilation (Long, Fu, Tian, Chen, Han, & Wang, 2007).
Pain and Nociception
- Hemokinin-1 is involved in pain and inflammation. Intrathecal administration in mice induces nociceptive behaviors mediated by NMDA receptors in the spinal cord. This is accompanied by an increase in glutamate in the spinal cord, suggesting a role in pain transmission (Watanabe, Mizoguchi, Bagetta, & Sakurada, 2016).
Uterine Responses
- In mouse uterus, hemokinin 1 and its analogues act as uterotonic agents, with their effects being reduced by tachykinin NK1 receptor antagonists. This indicates that hemokinin 1 has a role in modulating uterine contractions, particularly in non-pregnant mice (Patak, Pennefather, Gozali, Candenas, Kerr, Exintaris, Ziccone, Potteck, Chetty, Page, & Pinto, 2008).
Analgesic and Hyperalgesic Effects
- Centrally administered hemokinin-1 induces substance P-like behavioral effects in animals, functioning as an agonist at NK1 receptors. Its broad expression in the brain suggests roles in both central and peripheral systems (Duffy, Hedrick, Randolph, Morgan, Cohen-Williams, Vassileva, Lachowicz, Laverty, Maguire, Shan, Gustafson, & Varty, 2003).
Molecular and Conformational Analysis
- The spatial organization and conformational behavior of human and mouse/rat hemokinin-1 molecules have been studied, revealing several stable conformational states and the potential for different biological activities based on these conformations (Agaeva, Agaeva, & Godjaev, 2015).
Immune System Interactions
- Hemokinin 1 plays a role in lymphopoiesis, influencing both B and T cell development. This suggests its involvement in immune system regulation, particularly in the development and function of lymphocytes (Zhang & Paige, 2003).
Airway Inflammation
- Hemokinin-1 is a key mediator in endotoxin-induced acute airway inflammation in mice, suggesting a pro-inflammatory role in the lung and potential regulation of lymphocyte functions (Hajna, Borbely, Kemény, Botz, Kereskai, Szolcsányi, Pintér, Paige, Berger, & Helyes, 2015).
Mechanism of Action
HK-1 exerts its effects primarily through the NK1 tachykinin receptor . It activates primary sensory neurons, presumably via a Ca2+ channel-linked receptor. The exact downstream signaling pathways and intracellular events triggered by HK-1 warrant further investigation. Notably, HK-1’s role in arthritic pain modulation has been demonstrated in various arthritis models .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H100N22O15S/c1-32(2)27-42(55(95)76-38(49(64)89)22-26-99-4)75-47(88)30-74-51(91)43(29-35-16-18-36(86)19-17-35)80-56(96)44(28-34-11-6-5-7-12-34)81-53(93)41(20-21-46(63)87)78-52(92)39(14-9-24-72-60(67)68)79-58(98)48(33(3)85)83-54(94)40(15-10-25-73-61(69)70)77-57(97)45(31-84)82-50(90)37(62)13-8-23-71-59(65)66/h5-7,11-12,16-19,32-33,37-45,48,84-86H,8-10,13-15,20-31,62H2,1-4H3,(H2,63,87)(H2,64,89)(H,74,91)(H,75,88)(H,76,95)(H,77,97)(H,78,92)(H,79,98)(H,80,96)(H,81,93)(H,82,90)(H,83,94)(H4,65,66,71)(H4,67,68,72)(H4,69,70,73)/t33-,37+,38+,39+,40+,41+,42+,43+,44+,45+,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLDEMZLDJFVRY-RULPZMNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H100N22O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1413.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hemokinin 1 (mouse) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








